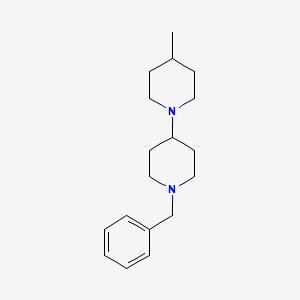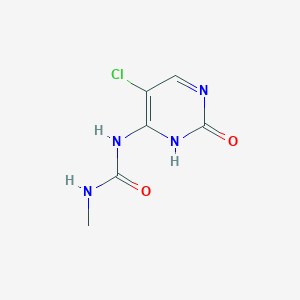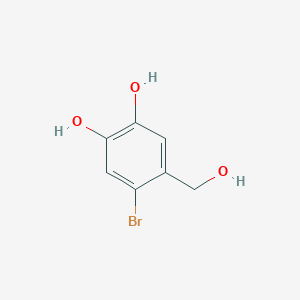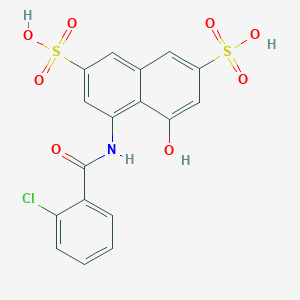![molecular formula C7H5FO2 B14310368 6-Fluoro-2-oxabicyclo[2.2.2]octa-5,7-dien-3-one CAS No. 112158-72-2](/img/structure/B14310368.png)
6-Fluoro-2-oxabicyclo[2.2.2]octa-5,7-dien-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoro-2-oxabicyclo[222]octa-5,7-dien-3-one is a unique bicyclic compound characterized by its fluorine substitution and oxabicyclo structure
Preparation Methods
The synthesis of 6-Fluoro-2-oxabicyclo[2.2.2]octa-5,7-dien-3-one typically involves the iodocyclization of cyclohexane-containing alkenyl alcohols with molecular iodine in acetonitrile . This method is advantageous due to its simplicity and efficiency. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
6-Fluoro-2-oxabicyclo[2.2.2]octa-5,7-dien-3-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium hydride and alkyl halides.
Scientific Research Applications
6-Fluoro-2-oxabicyclo[2.2.2]octa-5,7-dien-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6-Fluoro-2-oxabicyclo[2.2.2]octa-5,7-dien-3-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and binding affinity to biological targets, leading to its observed biological effects. The oxabicyclo structure contributes to the compound’s stability and unique reactivity profile.
Comparison with Similar Compounds
6-Fluoro-2-oxabicyclo[2.2.2]octa-5,7-dien-3-one can be compared with other similar compounds, such as:
2-Oxabicyclo[2.2.2]octane: This compound is a saturated bioisostere of the phenyl ring and is used in drug discovery for its improved physicochemical properties.
Bicyclo[1.1.1]pentane: Known for its shorter C-C distance and higher lipophilicity, it is another bioisostere used in medicinal chemistry.
Properties
CAS No. |
112158-72-2 |
|---|---|
Molecular Formula |
C7H5FO2 |
Molecular Weight |
140.11 g/mol |
IUPAC Name |
6-fluoro-2-oxabicyclo[2.2.2]octa-5,7-dien-3-one |
InChI |
InChI=1S/C7H5FO2/c8-5-3-4-1-2-6(5)10-7(4)9/h1-4,6H |
InChI Key |
WJBHWHHWPQLAQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2C(=CC1C(=O)O2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


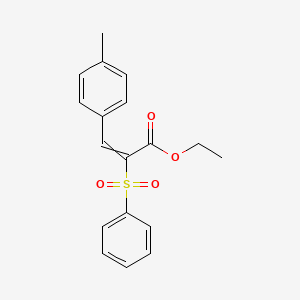
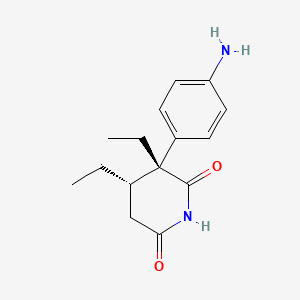
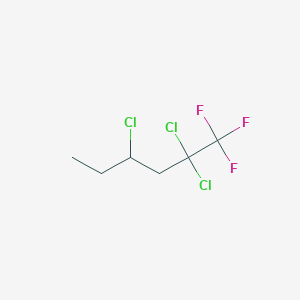
![2,2'-[Disulfanediylbis(2-methylpropane-1,2-diyl)]dipyridine](/img/structure/B14310312.png)
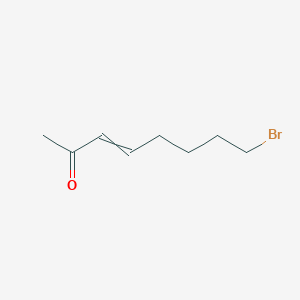
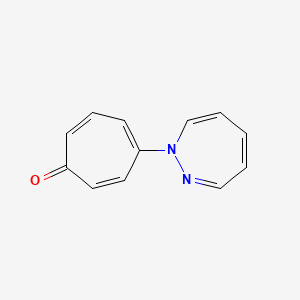
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]pyridin-3-ol](/img/structure/B14310320.png)
